MFCD18312988
Description
None of the referenced sources directly report its molecular structure, synthesis, or properties. This gap limits the ability to provide a detailed introduction to the compound itself. However, based on standard practices in chemical research, MFCD identifiers typically correspond to specific entries in chemical databases, cataloged with molecular formulas, physical-chemical properties, and synthetic pathways. For instance, analogous compounds in the evidence (e.g., CAS 918538-05-3, MFCD11044885) share structural features such as heterocyclic cores (e.g., pyrrolo-triazines) and halogen substituents, which are common in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-5-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCAHZAPVMMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683602 | |
| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-83-1 | |
| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18312988 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are documented in various chemical literature sources, highlighting the importance of precise control over reaction parameters to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and efficiency. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk while maintaining its chemical integrity.
Chemical Reactions Analysis
Types of Reactions
MFCD18312988 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD18312988 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD18312988 exerts its effects involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes, enzyme activities, or signal transduction pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a framework for such comparisons, supported by examples from the evidence:
Structural and Functional Group Similarities
Compounds with shared heterocyclic frameworks (e.g., pyrrolo-triazines, benzimidazoles) often exhibit comparable reactivity and bioactivity. For example:
- CAS 918538-05-3 (MFCD11044885): A pyrrolo[1,2-f][1,2,4]triazine derivative with chlorine substituents, showing moderate solubility (Log S = -2.99) and high synthetic accessibility (score = 2.07) .
Physicochemical Properties
Key parameters for comparison include solubility, Log P, and bioavailability:
These compounds exhibit low to moderate solubility and bioavailability, influenced by aromatic rings and halogen atoms. Such trends are critical for drug design, where lipophilicity (Log P) impacts membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
